Tetramethyl 1,1,2,3-Propanetetracarboxylate
Overview
Description
Tetramethyl 1,1,2,3-Propanetetracarboxylate is an organic compound with the molecular formula C11H16O8. It is also known by other names such as 1,1,2,3-Propanetetracarboxylic Acid Tetramethyl Ester and Dimethyl 2,3-Bis(methoxycarbonyl)pentanedioate . This compound is characterized by its four ester groups attached to a propane backbone, making it a tetraester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyl 1,1,2,3-Propanetetracarboxylate can be synthesized through the esterification of 1,1,2,3-Propanetetracarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl 1,1,2,3-Propanetetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: 1,1,2,3-Propanetetracarboxylic acid.
Reduction: 1,1,2,3-Propanetetracarboxylic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tetramethyl 1,1,2,3-Propanetetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetramethyl 1,1,2,3-Propanetetracarboxylate depends on the specific reactions it undergoes. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water molecules, leading to the formation of carboxylic acids. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Tetramethyl 1,1,3,3-Propanetetracarboxylate: Similar in structure but with different positioning of ester groups.
Tetraethyl 1,1,2,3-Propanetetracarboxylate: Similar compound with ethyl ester groups instead of methyl.
Uniqueness: Tetramethyl 1,1,2,3-Propanetetracarboxylate is unique due to its specific ester configuration, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where precise control over reactivity is required .
Properties
IUPAC Name |
tetramethyl propane-1,1,2,3-tetracarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-16-7(12)5-6(9(13)17-2)8(10(14)18-3)11(15)19-4/h6,8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCMVQHUKVXNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(C(=O)OC)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387223 | |
Record name | Tetramethyl 1,1,2,3-Propanetetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55525-27-4 | |
Record name | Tetramethyl 1,1,2,3-Propanetetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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